molecular formula C10H8N2O4S2 B2795101 (E)-3-ethyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 17885-54-0

(E)-3-ethyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2795101
CAS No.: 17885-54-0
M. Wt: 284.3
InChI Key: CLWLYALISAAAPE-FNORWQNLSA-N
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Description

(E)-3-ethyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a 4-thiazolidinone core, recognized as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities . The structure is optimized with a 5-nitrofuran moiety and an exocyclic double bond at the C5 position, modifications known to significantly enhance biological potency . Key Research Applications: Anticancer Research: This compound is a valuable tool for oncology research. Hybrid molecules incorporating the 5-nitrofuranpropenylidene fragment, similar to this compound, have demonstrated potent cytotoxic effects and the ability to activate the intrinsic apoptotic pathway in breast cancer cell lines such as MCF-7 and MDA-MB-231 . Their mechanism is associated with inducing apoptosis, decreasing mitochondrial membrane potential, and increasing the generation of reactive oxygen species (ROS) . Antimicrobial Research: It shows significant potential in the development of novel anti-infective agents. The 5-nitrofuran component is a key pharmacophore in several established antibiotics and is known to be reduced by bacterial nitroreductase enzymes, generating reactive intermediates that damage DNA and proteins . Derivatives based on this hybrid structure have exhibited strong, broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and against metronidazole-resistant Helicobacter pylori strains . The compound is provided for Research Use Only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(5E)-3-ethyl-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S2/c1-2-11-9(13)7(18-10(11)17)5-6-3-4-8(16-6)12(14)15/h3-5H,2H2,1H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWLYALISAAAPE-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-ethyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative featuring a nitrofuran moiety, which is known for its diverse biological activities, particularly in antimicrobial and antiparasitic domains. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O3SC_{11}H_{10}N_2O_3S, with a molecular weight of approximately 250.27 g/mol. The presence of the nitrofuran group is crucial as it enhances the biological activity through mechanisms such as inhibition of nucleic acid synthesis and disruption of cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including this compound. The compound has been tested against various strains of bacteria, particularly those classified under the ESKAPE pathogens, which are notorious for their multidrug resistance.

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Enterococcus faecium64 µg/mL
Pseudomonas aeruginosa16 µg/mL
Acinetobacter baumannii32 µg/mL
Klebsiella pneumoniae32 µg/mL

The compound exhibited significant growth inhibition at concentrations comparable to or lower than those of standard antibiotics like nitrofurantoin and ciprofloxacin.

Antiparasitic Activity

The compound has also shown promise against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that derivatives of nitrofuran-based thiazolidinones had enhanced trypanocidal activity compared to conventional treatments.

Case Study: Activity Against Trypanosoma cruzi

In a series of experiments, various derivatives were synthesized and tested for their IC50 values against three strains of T. cruzi. The most active derivative showed IC50 values significantly lower than those of existing treatments:

CompoundStrain Y (TcII) IC50 (µM)Silvio X10 cl1 (TcI) IC50 (µM)Bug 2149 cl10 (TcV) IC50 (µM)
N'-(5-nitrofuran-2-yl)methylene biphenyl1.17 ± 0.123.17 ± 0.321.81 ± 0.18
Benznidazole>10>10>10
Nifurtimox>10>10>10

This indicates that the thiazolidinone derivatives could serve as potential candidates for developing new treatments for Chagas disease with better efficacy and lower toxicity profiles.

Structure-Activity Relationships

The biological activity of thiazolidinones can often be correlated with their structural features. The presence of electron-withdrawing groups, such as nitro groups, enhances their reactivity and interaction with biological targets. The optimal positioning of these groups relative to the thiazolidinone core is crucial for maximizing antimicrobial potency.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Nitrophenyl-Furan Derivatives
  • 5-[5-(3-Nitrophenyl)-furan-2-ylmethylene]-2-thioxothiazolidin-4-one (CAS 35274-35-2): Differs in the nitro group position (3-nitrophenyl vs. 5-nitrofuran). The para-nitro substitution in the target compound may enhance resonance stabilization compared to meta-substituted analogues, affecting electronic distribution and binding affinity .
  • (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one (CAS 289499-47-4): Positional isomerism (4-nitrophenyl vs. 5-nitrofuran) alters steric and electronic profiles.
Azulene-Based Analogues
  • (Z)-5-(azulen-1-ylmethylene)-2-thioxothiazolidin-4-ones : These compounds exhibit smaller frontier orbital gaps (ΔE ≈ 3.5–4.0 eV) compared to the target compound (predicted ΔE > 4.0 eV), suggesting higher reactivity. Their global electrophilicity index (≈5.0 D/(eV)) is significantly greater than that of nitro-furan derivatives (≈3.0 D/(eV)), indicating stronger electrophilic character .

Substituent Effects on the Thiazolidinone Core

  • 3-(2-(Dimethylamino)ethyl)-5-(4-isopropylbenzylidene)-2-thioxothiazolidin-4-one (D6): The dimethylaminoethyl group enhances solubility and may facilitate interactions with charged biological targets.
  • 3-(2-(Diethylamino)ethyl)-5-(2-methylbenzylidene)-2-thioxothiazolidin-4-one (D9): Bulky diethylaminoethyl and methylbenzylidene groups increase steric hindrance, which could limit binding to compact active sites compared to the nitro-furan substituent .

Electronic and Reactivity Profiles

  • Frontier Orbital Gaps : The target compound’s higher frontier orbital gap compared to azulene derivatives implies lower reactivity but greater stability, which may prolong in vivo half-life .
  • Electrophilicity: Thioxothiazolidin-4-ones with azulene substituents exhibit higher electrophilicity (≈5.0 D/(eV)) than nitro-furan derivatives (≈3.0 D/(eV)), suggesting divergent mechanisms of action (e.g., covalent vs. non-covalent target binding) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Notable Substituents
Target Compound 309.34* 1.47 (predicted) 496.6 (predicted) 5-nitrofuran, 3-ethyl
3-ETHYL-5-[(4-METHOXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE 324.38 1.47 496.6 4-methoxy-3-nitrophenyl
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one 324.34 N/A N/A 4-nitrophenyl

*Calculated based on formula C₁₀H₉N₃O₅S₂.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-3-ethyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound can be synthesized via a condensation reaction between 5-nitrofuran-2-carbaldehyde and a thiazolidinone precursor (e.g., 3-ethyl-2-thioxothiazolidin-4-one) under microwave-assisted or reflux conditions. Microwave synthesis reduces reaction time (≤10 minutes) and improves yield (up to 85%) by enhancing reaction kinetics . Key parameters include:

  • Solvent choice : Ethanol or DMF for solubility and stability.
  • Catalysts : Bases like piperidine or NaOH to facilitate imine formation.
  • Temperature : 80–100°C for reflux or 150–200 W for microwave irradiation.
    • Validation : Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 3:7) and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

  • Techniques :

  • NMR (¹H/¹³C) : Confirm the E-configuration of the methylene group (δ 7.8–8.2 ppm for vinyl protons; δ 160–165 ppm for carbonyl carbons) .
  • FT-IR : Identify thioxo (C=S, ~1200 cm⁻¹) and nitrofuran (NO₂, ~1520 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.02 for C₁₁H₉N₂O₃S₂) .
    • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced Research Questions

Q. How does the 5-nitrofuran moiety influence the compound’s bioactivity, particularly its enzyme inhibition potential?

  • Mechanistic Insight : The nitro group (-NO₂) enhances electrophilicity, enabling covalent interactions with enzyme active sites. For example, nitrofuran derivatives inhibit metalloproteinases (e.g., ADAMTS-4/5) by coordinating with catalytic zinc ions .
  • Experimental Design :

  • Enzyme Assays : Use fluorogenic substrates (e.g., DQ-collagen for aggrecanase activity) to measure IC₅₀ values.
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding poses with ADAMTS-4/5 (PDB: 3T6W) .
    • Data Contradictions : Some nitrofurans show nonspecific inhibition; validate selectivity via counter-screening against MMP-2/9 .

Q. What computational strategies are recommended to predict target interactions and optimize pharmacokinetic properties?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate binding stability with GROMACS (20 ns trajectories) to assess hydrogen bonding with ADAMTS-5 residues (e.g., Glu373, His374) .
  • QSAR Modeling : Use descriptors like logP and polar surface area to predict bioavailability (e.g., SwissADME).
    • Validation : Compare predicted logP (~2.5) with experimental shake-flask measurements .

Q. How does the E-configuration affect pharmacological activity compared to Z-isomers or structurally related thiazolidinones?

  • Stereochemical Impact : The E-isomer’s planar geometry improves π-π stacking with aromatic residues in enzyme pockets, enhancing inhibitory potency. For example, E-isomers of similar thiazolidinones show 3–5× lower IC₅₀ against AChE than Z-isomers .
  • Comparative Studies :

  • Biological Assays : Test both isomers against cholinesterases (Ellman’s method) and cancer cell lines (MTT assay).
  • Thermodynamic Analysis : Calculate ΔG binding via isothermal titration calorimetry (ITC) .
    • Data Interpretation : E-isomers often exhibit higher entropy-driven binding due to reduced conformational flexibility .

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